Metamorphosin A (Hydractinia echinata) (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metamorphosin A is a compound derived from the marine hydrozoan Hydractinia echinata. This species is known for its ability to undergo metamorphosis, a process that is often induced by environmental organisms such as bacteria.

Méthodes De Préparation

The preparation of Metamorphosin A involves both natural and artificial induction methods. Naturally, the metamorphosis of Hydractinia echinata is induced by marine bacteria such as Pseudoalteromonas espejiana. Artificially, metamorphosis can be induced using monovalent cations like cesium ions (Cs+). These methods have been studied to understand the morphological progression and the primary induction signals in the larvae .

Analyse Des Réactions Chimiques

Metamorphosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipids and exopolysaccharides derived from bacterial biofilms. These reactions are crucial for the metamorphosis process, as they interact with internal signaling cascades within the larvae .

Applications De Recherche Scientifique

Metamorphosin A has several scientific research applications:

Chemistry: It is used to study the chemical processes involved in the metamorphosis of marine invertebrates.

Biology: It serves as a model system for investigating bacterially stimulated larval metamorphosis.

Medicine: Research on Metamorphosin A can provide insights into cellular signaling and developmental biology.

Industry: Understanding the metamorphosis process can aid in the development of antifouling technologies for marine vessels

Mécanisme D'action

The mechanism of action of Metamorphosin A involves the interaction with bacterial signals that induce metamorphosis in Hydractinia echinata. Specific bacterial phospholipids and exopolysaccharides trigger the transformation of larvae into the colonial adult stage. These compounds are incorporated into the larval membranes, where they interact with internal signaling pathways to induce metamorphosis .

Comparaison Avec Des Composés Similaires

Metamorphosin A is unique in its ability to induce metamorphosis in Hydractinia echinata. Similar compounds include other bacterial phospholipids and exopolysaccharides that also trigger metamorphosis in marine invertebrates. Metamorphosin A stands out due to its specific interaction with the signaling pathways in Hydractinia echinata .

Propriétés

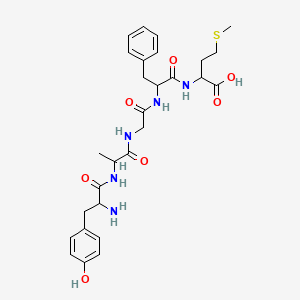

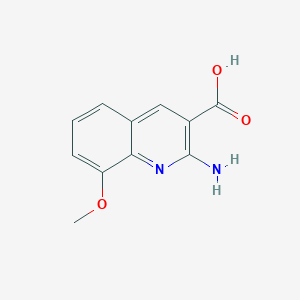

Formule moléculaire |

C34H47N9O8 |

|---|---|

Poids moléculaire |

709.8 g/mol |

Nom IUPAC |

N-[5-amino-1-[2-[[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49) |

Clé InChI |

GKEQKKNLRDPCST-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)

![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)